N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3O2S/c12-6-1-2-7-9(5-6)18-11(14-7)15-10(16)8-3-4-13-17-8/h1-5H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETKLXPQFVTHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Fluorobenzo[d]thiazol-2-Amine
Nucleophilic Aromatic Substitution of Chlorinated Precursors
The 6-fluorobenzo[d]thiazol-2-amine scaffold is typically synthesized via nucleophilic aromatic substitution (NAS) of 6-chlorobenzo[d]thiazol-2-amine. In a representative procedure, 2-amino-6-chlorobenzothiazole (1 mmol) is refluxed with potassium fluoride (3 mmol) in dimethyl sulfoxide (DMSO) at 120°C for 12 h. The reaction is monitored by thin-layer chromatography (TLC), and the product is extracted using ethyl acetate, dried over Na2SO4, and purified via column chromatography (petroleum ether:ethyl acetate = 3:1). This method achieves a 65–70% yield, with fluorine incorporation confirmed by 19F NMR.
Direct Cyclization of Fluorinated Anilines
Alternative routes involve the cyclization of 2-fluoro-4-nitroaniline with thiourea in the presence of iodine, followed by reduction of the nitro group. The nitro intermediate is reduced using hydrogen gas (1 atm) and 10% palladium on carbon in ethanol, yielding 6-fluorobenzo[d]thiazol-2-amine with an 80% overall yield. This method avoids halogen exchange steps, enhancing scalability.
Synthesis of Isoxazole-5-Carboxylic Acid
Claisen Condensation and Cycloaddition
Isoxazole-5-carboxylic acid is synthesized via a one-pot three-component reaction involving hydroxylamine hydrochloride, ethyl acetoacetate, and an aldehyde. Potassium phthalimide (10 mol%) catalyzes the condensation in aqueous ethanol at 25°C, yielding 4-arylidene-3-methylisoxazol-5(4H)-ones, which are hydrolyzed to the carboxylic acid using 2 M NaOH. The hydrolysis step proceeds at 80°C for 4 h, achieving >85% conversion.
Nitrile Oxide Cycloaddition
Intramolecular cycloaddition of methyl 3-(alkynylphenyl)-2-propenoates generates naphthoisoxazole derivatives, which are saponified to isoxazole-5-carboxylic acids. This method is advantageous for introducing sterically hindered substituents but requires stringent anhydrous conditions.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The amide bond between 6-fluorobenzo[d]thiazol-2-amine and isoxazole-5-carboxylic acid is formed using N,N′-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) or 1,2-dichloroethane (DCE). A typical protocol involves activating the carboxylic acid (1 mmol) with DCC (1.2 mmol) for 30 min, followed by addition of the amine (1 mmol) and stirring at 25–60°C for 4–24 h. The precipitated dicyclohexylurea is removed by filtration, and the product is purified via silica gel chromatography (ethyl acetate:hexane = 1:2), yielding 71–92%.
Table 1: Optimization of Coupling Conditions
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC | DCM | 25 | 4 | 71 |
| DCC | DCE | 60 | 24 | 92 |
| EDCl/HOBt | DMF | 25 | 6 | 68 |
Acyl Chloride Route
Isoxazole-5-carboxylic acid is converted to its acyl chloride using thionyl chloride (2 equiv) in refluxing toluene. The acyl chloride is subsequently reacted with 6-fluorobenzo[d]thiazol-2-amine in the presence of triethylamine (2 equiv) at 0°C, yielding the target compound in 78% yield after recrystallization from ethanol.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzothiazole and isoxazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is , with a molecular weight of approximately 426.9 g/mol. The compound features a benzo[d]thiazole moiety , an isoxazole ring , and a carboxamide group , which are essential for its biological and chemical properties.
Medicinal Chemistry
This compound has been studied extensively for its potential as an anticancer agent. Research indicates that derivatives of benzothiazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines such as Colo205, U937, MCF7, and A549. The mechanism of action often involves the induction of apoptosis through the activation of p53 and modulation of mitochondrial pathways .
Key Findings:
- Cytotoxicity : Effective against multiple cancer cell lines with IC50 values ranging from 5.04 to 13 μM.
- Mechanism : Induces G2/M cell cycle arrest and alters levels of key mitochondrial proteins like Bcl-2 and Bax.
Biological Research
The compound is also being explored as a biochemical probe to study cellular processes and signaling pathways. Its ability to interact with specific biological targets makes it valuable for understanding the underlying mechanisms of diseases, particularly in cancer biology .
Applications:
- Cell Signaling Studies : Investigating how the compound modulates enzyme and receptor activity.
- Therapeutic Development : Serving as a lead compound for drug development targeting various diseases.
Industrial Applications
In materials science, this compound is being evaluated for its potential in developing advanced materials with enhanced properties such as conductivity and stability. The unique chemical structure allows for the exploration of new synthetic pathways that can lead to innovative industrial applications .
Case Study 1: Anticancer Activity
A study conducted on isoxazole derivatives revealed that compounds similar to this compound demonstrated significant anticancer activity. The research highlighted the compound's ability to induce apoptosis in cancer cells by activating apoptotic pathways . This positions the compound as a promising candidate for further drug development.
Case Study 2: Mechanistic Insights
Research into the mechanisms by which this compound exerts its effects has shown that it can influence critical biological pathways involved in cell proliferation and survival. This insight is crucial for understanding how to optimize its structure for enhanced therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to alterations in cellular pathways, such as the induction of apoptosis in cancer cells or the inhibition of inflammatory responses .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Compounds
*Calculated based on structural formulas.
Key Observations:
Core Heterocycles: The target compound uses a benzo[d]thiazole core, whereas analogs in –3 employ simpler thiazoles (e.g., thiazol-5-ylmethyl) or fused β-lactam systems (e.g., cephem derivatives) . The benzo[d]thiazole system may enhance aromatic stacking interactions compared to monocyclic thiazoles.
Substituent Effects: The 6-fluorine on the benzo[d]thiazole ring distinguishes the target compound from non-fluorinated analogs (e.g., thiazol-5-ylmethyl derivatives in ). Fluorine’s electronegativity could improve metabolic stability and membrane permeability . In contrast, methyl, ethyl, or isopropyl groups in –2 may increase lipophilicity but reduce polarity compared to fluorine .
Linkage Diversity :
- The target compound uses an amide bond to connect the benzo[d]thiazole and isoxazole moieties. Analogs in –2 employ carbamates or ureas , which are more hydrolytically stable but less flexible in hydrogen-bonding interactions .
Pharmacological and Physicochemical Implications
While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Solubility : The isoxazole-5-carboxamide group may enhance water solubility compared to purely lipophilic derivatives (e.g., diphenylhexane backbones in ) .
- Target Selectivity : Fluorinated benzo[d]thiazoles are often associated with kinase inhibition (e.g., JAK/STAT pathways), whereas cephem derivatives () are β-lactam antibiotics targeting bacterial cell walls .
- Metabolic Stability: The fluorine atom may reduce cytochrome P450-mediated metabolism, a common issue with non-fluorinated thiazole derivatives .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a benzothiazole ring and an isoxazole moiety , which are known for their significant biological activities. The presence of fluorine in the benzothiazole segment enhances lipophilicity, potentially improving pharmacokinetic properties and binding interactions with biological targets.
This compound primarily targets cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2. By inhibiting these enzymes, the compound affects the arachidonic acid pathway , leading to a decrease in prostaglandin production. This inhibition results in notable anti-inflammatory and analgesic effects .
Biological Activities
Research has indicated that this compound exhibits various biological activities:
-
Anti-Cancer Properties :
- The compound has shown effectiveness against several cancer cell lines, including Colo205, U937, MCF7, and A549. It induces apoptosis in these cells by modulating pathways involving p53 activation and mitochondrial function.
- A related study demonstrated that derivatives of similar compounds possess significant anti-tumor activity, suggesting a potential role in cancer therapeutics .
-
Antibacterial and Anti-inflammatory Activities :
- Preliminary investigations indicate that this compound may also exhibit antibacterial properties, which could be beneficial in treating infections.
- Its anti-inflammatory effects are attributed to the inhibition of COX enzymes, providing a basis for its use in inflammatory conditions.
Table 1: Summary of Biological Activities
Case Study: Cancer Cell Line Evaluation
A study evaluated the anti-cancer activity of this compound against various cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates in treated cells compared to controls. The mechanism was linked to the activation of apoptotic pathways involving p53 and mitochondrial dysfunction.
Q & A
Q. What are the recommended synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, and how can reaction yields be optimized?
The compound is synthesized via condensation of 6-fluorobenzo[d]thiazol-2-amine with isoxazole-5-carboxylic acid derivatives. Key steps include:
- Catalytic conditions : Use ethanol with glacial acetic acid to facilitate amide bond formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yields (up to 85%) compared to traditional reflux methods .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Spectroscopic techniques :
- NMR : Confirm fluorine incorporation (¹⁹F NMR, δ ~ -110 ppm) and amide proton (¹H NMR, δ 8.2–8.5 ppm) .
- IR : Detect carbonyl stretches (C=O, ~1670 cm⁻¹) and thiazole ring vibrations (~690 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software .
Q. What are the solubility and stability profiles under physiological conditions?
- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly in water (<1 mg/mL). Use co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Stable at pH 4–7 (24 hours, 37°C); degrades in alkaline conditions (pH >9) via carboxamide hydrolysis .
Q. What in vitro assays are suitable for initial biological screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus: 8–16 µg/mL) .
- Anti-inflammatory : COX-2 inhibition assay (IC₅₀ ~1.2 µM) .
- Cytotoxicity : MTT assay on HEK-293 cells (CC₅₀ >50 µM) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
- Fluorine positioning : 6-F substitution on benzothiazole improves target binding (ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for non-fluorinated analogs) .
- Isoxazole modifications : Electron-withdrawing groups (e.g., nitro) at C3 increase COX-2 selectivity (SI >15) .
Q. What computational tools are effective for mechanistic studies and target prediction?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) .
- MD simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) .
- QSAR : Use Random Forest models to predict logP and pIC₅₀ values .
Q. How should researchers address contradictions in biological data across studies?
- Case example : Discrepant IC₅₀ values for COX-2 (1.2 µM vs. 3.5 µM) may arise from assay conditions (e.g., enzyme source, substrate concentration). Validate via:
- Standardized protocols : Use recombinant human COX-2 (Cayman Chemical) .
- Cross-lab replication : Share compound aliquots to minimize batch variability .
Q. What strategies improve bioavailability in in vivo models?
- Formulation : Nanoemulsions (e.g., PLGA nanoparticles, 150 nm size) enhance oral absorption (AUC increase by 2.5×) .
- Prodrug design : Esterify the carboxamide to improve intestinal permeability (e.g., ethyl ester; tmax = 2 hours in rats) .
Q. How can researchers optimize selectivity to minimize off-target effects?
- Kinase profiling : Screen against a panel of 100 kinases (DiscoverX) to identify off-target hits (e.g., GSK-3β inhibition at 10 µM) .
- SPR assays : Measure binding kinetics (ka/kd) to prioritize derivatives with slow off-rates for COX-2 (>120 s⁻¹) .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Inflammation : Carrageenan-induced paw edema in rats (ED₅₀ = 15 mg/kg) .
- Cancer : Xenograft models (e.g., HCT-116 colon cancer; TGI = 60% at 25 mg/kg/day) .
- Pharmacokinetics : Plasma half-life (t½ = 4.2 hours in mice) and metabolite profiling via LC-MS/MS .
Methodological Notes
- Avoid unreliable sources : Cross-validate PubChem data (CID: 919758-75-1) with peer-reviewed studies .
- Data reporting : Include exact reaction conditions (e.g., microwave power, solvent ratios) and statistical metrics (e.g., SEM, n ≥3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
